(1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol
Beschreibung
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
(1-pyridin-3-ylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-6-8-5-12(7-11-8)9-2-1-3-10-4-9/h1-5,7,13H,6H2 |
InChI-Schlüssel |
YDJWELLNODFLGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N2C=C(N=C2)CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Diamine-Carbonyl Cyclization
The imidazole ring can be synthesized by cyclocondensation of 1,2-diamines with α-hydroxyketones or α-ketoaldehydes. For example, reacting 3-aminopyridine with a hydroxymethyl-substituted diketone under acidic conditions yields the target compound. This method, however, faces challenges in regioselectivity due to competing reaction pathways.
In a modified approach, EP3095782A1 demonstrates the use of hydroxylamine derivatives to form amidoxime intermediates, which cyclize under basic conditions to generate imidazoles. Applying this to (1-(pyridin-3-yl)-1H-imidazol-4-yl)methanol, a nitrile precursor at position 4 could be converted to an amidoxime using hydroxylamine hydrochloride, followed by cyclization with NaOH in methanol/water (yield: 72–89%).
Functionalization via Cross-Coupling Reactions
Buchwald-Hartwig Amination
Alternative routes employ Buchwald-Hartwig amination to couple pyridin-3-amine with a brominated imidazole-methanol precursor. EP3095782A1 reports similar conditions using Cs₂CO₃ and Xantphos-Pd-G3, yielding 68–85% after deprotection.
Hydroxymethyl Group Introduction
Reduction of Carboxylic Acid Derivatives
The hydroxymethyl group can be introduced via reduction of a 4-carboxylic acid or ester. WO2021074138A1 describes the reduction of methyl esters using LiAlH₄ in THF, though this risks over-reduction. A safer alternative involves catalytic hydrogenation of a 4-formyl intermediate using Pd/C in methanol (H₂, 50 psi), yielding 82–90%.
Hydroxymethylation via Formaldehyde
Direct hydroxymethylation using paraformaldehyde and HCl in dioxane at 60°C has been reported for analogous imidazoles, though this method suffers from low regioselectivity (45–55% yield).
Protecting Group Strategies
Silyl Ether Protection
To prevent oxidation or nucleophilic substitution of the hydroxymethyl group, SEM (2-(trimethylsilyl)ethoxymethyl) protection is widely used. Chem. Pharm. Bull. 67(3) outlines SEM-Cl activation with Cs₂CO₃ in DMF, achieving 94% protection efficiency. Deprotection uses TBAF in THF at 25°C.
Benzyl Ether Protection
Benzyl groups offer stability under acidic conditions. EP3095782A1 employs benzyl bromide and K₂CO₃ in acetonitrile, followed by hydrogenolysis with Pd(OH)₂/C (92% recovery).
Purification and Characterization
Column Chromatography
Silica gel chromatography with gradients of ethyl acetate/hexane (10–90%) is standard for isolating intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves final products to >99% purity.
Spectroscopic Validation
1H NMR (500 MHz, DMSO-d₆) key signals:
- Pyridin-3-yl protons: δ 8.85 (d, J = 1.9 Hz), 8.60–8.62 (m)
- Imidazole C-H: δ 7.89 (s)
- Hydroxymethyl: δ 4.48 (t, J = 5.1 Hz)
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
(1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, darunter entzündungshemmende und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann die Rezeptorfunktion durch Bindung an Rezeptorstellen modulieren. Diese Wechselwirkungen können verschiedene nachgeschaltete Signalwege auslösen, die zu den beobachteten biologischen Wirkungen führen.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of imidazole derivatives, including (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol. The imidazole ring is known for its ability to disrupt microbial cell membranes and inhibit enzymatic functions.
A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of novel imidazole derivatives that exhibited significant antibacterial and antifungal activities, suggesting that (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol could be a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that imidazole derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. A recent study showed promising results in vitro against various cancer cell lines, indicating that (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol may function as a potential lead compound for cancer therapy .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibitors of these enzymes can significantly affect the pharmacokinetics of drugs, making (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol a valuable tool in pharmacological research .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol with various biological targets. These computational studies provide insights into its mechanism of action at the molecular level, aiding in the design of more effective derivatives .
Development of Sensors
The unique electronic properties of imidazole derivatives have led to their application in sensor technology. (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol has shown potential as a sensing material for detecting metal ions and other analytes due to its ability to form stable complexes .
Catalysis
In catalysis, (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol has been explored as a catalyst in organic reactions. Its ability to stabilize transition states makes it an effective catalyst for various chemical transformations, including oxidation and reduction reactions .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several imidazole derivatives, including (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol, against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited notable activity against resistant strains, highlighting its potential as a therapeutic agent .
Case Study 2: Cancer Cell Line Testing
In another study focused on cancer research, (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol was tested against multiple cancer cell lines. The findings revealed that it induced apoptosis in cells through caspase activation, suggesting a mechanism by which it could be developed into an anticancer drug .
Wirkmechanismus
The mechanism of action of (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can trigger various downstream signaling pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Halogen-Substituted Derivatives
- (1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol (): Substitution with a 2,5-difluorobenzyl group introduces strong electron-withdrawing effects, altering electronic distribution and intermolecular interactions. This compound exhibits: Boiling Point: 396.3±37.0 °C Density: 1.3±0.1 g/cm³ pKa: 13.55±0.10 The fluorine atoms enhance metabolic stability and influence crystal packing via C–H⋯F interactions, which are absent in the pyridin-3-yl analog.
(E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-imidazol-4-yl]methanimines ():
Chloro (1) and bromo (2) derivatives exhibit isomorphism in triclinic P-1 space groups. Both display significant dihedral angles (~56°) between phenyl rings and rely on C–H⋯N and π–π interactions for crystal packing. The larger bromine atom in (2) increases unit cell parameters (e.g., a=8.0720 Å vs. 7.9767 Å for (1)), highlighting halogen-dependent lattice expansion.
Trifluoroethyl-Substituted Analog
- This contrasts with the pyridin-3-yl analog, where the aromatic ring may favor π-stacking in biological targets.
Physical and Chemical Properties Comparison
Biologische Aktivität
(1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol, also known as a pyridine-imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and an imidazole moiety, which are known for their roles in various biological interactions. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol is C₉H₉N₃O, with a molecular weight of approximately 175.19 g/mol. The structure consists of:
- A pyridine ring at the 3-position.
- An imidazole ring at the 4-position.
- A hydroxymethyl group that enhances its solubility and reactivity.
Antibacterial Properties
Research indicates that (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol exhibits significant antibacterial activity against various strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
In vitro studies have shown that this compound can inhibit bacterial growth effectively. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens, demonstrating its potential as a therapeutic agent against resistant strains .
Antifungal Properties
The compound also displays antifungal activity, particularly against Candida albicans . In laboratory settings, it has been shown to disrupt fungal cell membranes, leading to cell death. Further investigations are ongoing to elucidate the precise mechanisms through which it exerts these effects .
The biological activity of (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol can be attributed to its ability to:
- Coordinate with metal ions , which is crucial for enzyme inhibition.
- Participate in hydrogen bonding and π-π interactions , enhancing its binding affinity to biological targets.
These interactions influence various molecular pathways, including enzyme activity and signal transduction processes.
Study on Antibacterial Efficacy
A comprehensive study evaluated the antibacterial properties of several pyridine-imidazole derivatives, including (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol. The results indicated that this compound was among the most effective in inhibiting growth against both Gram-positive and Gram-negative bacteria. The study highlighted its potential application in developing new antibiotics tailored for resistant bacterial strains .
Antifungal Activity Assessment
Another investigation focused on the antifungal efficacy of the compound against Candida species. The results demonstrated a dose-dependent response, with significant reductions in fungal viability observed at higher concentrations. This study underscored the need for further exploration into its mechanism of action and potential therapeutic applications in treating fungal infections .
Data Summary
| Biological Activity | Target Organisms | MIC (mg/mL) | Notes |
|---|---|---|---|
| Antibacterial | MRSA | 0.0039 - 0.025 | Effective against resistant strains |
| Escherichia coli | 0.0039 - 0.025 | Significant growth inhibition | |
| Antifungal | Candida albicans | Varies by strain | Disrupts cell membrane integrity |
Q & A
Q. What are the optimal reaction conditions for synthesizing (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol?
The compound is synthesized via cyclocondensation reactions between pyridine derivatives and imidazole precursors. Key conditions include:
- Catalysts : Acidic or basic catalysts (e.g., HCl or KOH) to facilitate ring closure.
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Temperature : Moderate heating (60–80°C) to balance reaction rate and byproduct minimization . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product.
Q. How can the molecular structure of (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol be validated experimentally?
Structural confirmation requires a combination of techniques:
- X-ray crystallography : Resolves bond angles, torsion angles, and crystal packing (e.g., using SHELX for refinement ).
- NMR spectroscopy : H and C NMR identify proton environments and carbon connectivity (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) .
- FTIR : Detects functional groups (e.g., O–H stretch at ~3200 cm for the methanol group) .
Q. What analytical methods are recommended for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 190.1).
- Elemental analysis : Validates empirical formula (CHNO) with <0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in enzyme inhibition or receptor binding assays may arise from:
- Solvent effects : DMSO vs. aqueous buffers alter compound solubility/aggregation.
- Concentration gradients : Dose-response curves must span 3–4 log units to confirm IC values.
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional activity .
Q. What strategies enhance the compound’s stability during storage?
The methanol group increases hygroscopicity. Recommended practices:
- Storage : Under inert gas (argon) in amber vials at –20°C.
- Lyophilization : Convert to a stable lyophilized powder for long-term storage.
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) in solid dispersions .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with enzymes (e.g., cytochrome P450).
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).
- QSAR models : Correlate substituent effects (e.g., pyridine ring methylation) with activity trends .
Q. What are the challenges in crystallizing (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol, and how are they addressed?
Common issues include:
- Twinning : Use SHELXD for twin-law identification and refinement .
- Disorder : Apply restraints (e.g., SIMU/DELU in SHELXL) for flexible methanol groups.
- Low resolution : Optimize crystallization conditions (e.g., vapor diffusion with PEG 3350) .
Methodological Questions
Q. How to design experiments for analyzing enantiomer-specific bioactivity?
- Chiral separation : Use SFC (supercritical fluid chromatography) with cellulose-based columns (e.g., Lux A1) and IPA co-solvent .
- Circular dichroism : Compare CD spectra of enantiomers to confirm configuration.
- In vitro assays : Test each enantiomer separately in kinase or receptor binding assays .
Q. What protocols validate chemical modifications at the imidazole 4-position?
Q. How to address low reproducibility in synthetic yields?
- DoE (Design of Experiments) : Vary solvent, catalyst loading, and temperature systematically.
- In situ monitoring : Use ReactIR to detect intermediate formation.
- Scale-down : Optimize at 10–50 mg scale before scaling up .
Data Interpretation & Validation
Q. What statistical methods are appropriate for SAR studies?
Q. How to reconcile conflicting spectroscopic data?
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals.
- DFT calculations : Compare experimental C shifts with Gaussian-optimized structures.
- Cross-lab validation : Share samples with independent labs for replication .
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